molecular formula C11H7ClN2OS2 B1436593 4-Chloro-3-oxo-2-[4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]butanenitrile CAS No. 929973-25-1

4-Chloro-3-oxo-2-[4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]butanenitrile

Cat. No.: B1436593
CAS No.: 929973-25-1
M. Wt: 282.8 g/mol
InChI Key: PSSXBQCNFTVOBA-CLFYSBASSA-N
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Description

4-Chloro-3-oxo-2-[4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]butanenitrile is a complex organic compound with a molecular formula of C11H7ClN2OS2 and a molecular weight of 282.77 g/mol . This compound features a unique structure that includes a thiazole ring and a thiophene ring, making it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

(Z)-4-chloro-3-hydroxy-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)but-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2OS2/c12-4-9(15)7(5-13)11-14-8(6-17-11)10-2-1-3-16-10/h1-3,6,15H,4H2/b9-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSXBQCNFTVOBA-CLFYSBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)C(=C(CCl)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C2=CSC(=N2)/C(=C(/CCl)\O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Chloro-3-oxo-2-[4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]butanenitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-chloro-3-oxobutanenitrile with 2-aminothiophene-3-carboxylic acid under acidic conditions . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity
    • Research indicates that compounds containing thiazole and thiophene moieties exhibit notable antimicrobial properties. Studies have shown that derivatives of 4-chloro-3-oxo compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .
  • Anticancer Potential
    • The thiazole and thiophene structures are known for their anticancer activities. Preliminary studies suggest that 4-chloro-3-oxo derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest .
  • Anti-inflammatory Effects
    • Some studies have reported that compounds similar to 4-chloro-3-oxo derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways. This opens avenues for their use in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of 4-chloro-3-oxo derivatives typically involves multi-step reactions starting from readily available precursors. The following methods are commonly employed:

  • Condensation Reactions
    • The compound can be synthesized via condensation reactions between appropriate thiophene derivatives and thiazole intermediates, followed by nitrile formation through subsequent reactions with chloroacetyl chloride or similar reagents .
  • Cyclization Techniques
    • Cyclization methods are often used to form the thiazole ring, which is crucial for the biological activity of the compound. Various cyclization strategies have been explored to enhance yields and selectivity .

Material Science Applications

  • Organic Electronics
    • Compounds featuring thiophene units are known for their electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of 4-chloro-3-oxo structures may enhance charge mobility and stability in these devices .
  • Polymer Chemistry
    • The compound's reactivity allows it to be used as a building block in polymer synthesis, potentially leading to materials with tailored properties for specific applications in coatings and adhesives .

Case Studies

  • Antimicrobial Efficacy Study
    • A study evaluated the antimicrobial potential of various thiazole derivatives, including 4-chloro-3-oxo compounds, against clinical isolates of bacteria. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent .
  • Cancer Cell Line Testing
    • In vitro assays were conducted on various cancer cell lines to assess the anticancer activity of 4-chloro derivatives. The findings highlighted a dose-dependent response with increased apoptosis rates compared to control groups, emphasizing its therapeutic potential .

Mechanism of Action

The mechanism of action of 4-Chloro-3-oxo-2-[4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]butanenitrile involves its interaction with specific molecular targets. The thiazole and thiophene rings in its structure allow it to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds include other thiazole and thiophene derivatives, such as:

4-Chloro-3-oxo-2-[4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]butanenitrile stands out due to its unique combination of a thiazole ring and a thiophene ring, which imparts distinct chemical and biological properties.

Biological Activity

4-Chloro-3-oxo-2-[4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]butanenitrile is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that compounds with similar thiazole and thiophene moieties exhibit significant antimicrobial activity. For instance, derivatives of thiazole have been shown to possess antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli . The presence of the thiophene ring in this compound may enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Anticancer Activity

The structural modifications in compounds like 4-chloro-3-oxo derivatives have been linked to enhanced anticancer properties. Studies on related thiazole compounds have demonstrated their ability to inhibit tubulin polymerization, which is crucial for cancer cell division . This mechanism suggests that the compound may act as a potential anticancer agent by disrupting the mitotic spindle formation in cancer cells.

The biological activity of this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring structure allows it to bind effectively to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects depending on the specific target involved.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of thiazole derivatives against Mycobacterium tuberculosis. Compounds similar to our target showed promising results with Minimum Inhibitory Concentration (MIC) values indicating strong activity against resistant strains .
  • Anticancer Potential : In vitro studies on thiazole-based compounds demonstrated significant antiproliferative effects against melanoma and prostate cancer cell lines. The compounds exhibited IC50 values in the low nanomolar range, indicating potent activity .

Data Tables

Activity Type Tested Compound MIC/IC50 Value Target Pathogen/Cancer Cell
AntimicrobialThiazole Derivative0.25 µg/mLMycobacterium tuberculosis
AnticancerThiazole-based Compound0.045 µg/mLMelanoma
AnticancerThiazole-based CompoundLow nMProstate Cancer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3-oxo-2-[4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]butanenitrile
Reactant of Route 2
4-Chloro-3-oxo-2-[4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]butanenitrile

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